N-Acetyl-N-(2,6-dichlorophenyl)acetamide

Descripción general

Descripción

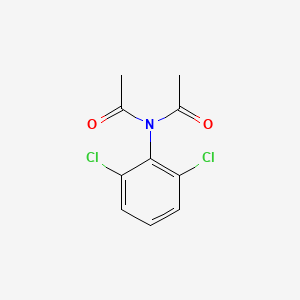

N-Acetyl-N-(2,6-dichlorophenyl)acetamide is an organic compound with the molecular formula C10H9Cl2NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to an acetamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(2,6-dichlorophenyl)acetamide typically involves the acetylation of 2,6-dichloroaniline. One common method is to react 2,6-dichloroaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenylacetamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-Acetyl-N-(2,6-dichlorophenyl)acetamide has shown potential in medicinal chemistry, particularly as a candidate for drug development. Its structural characteristics allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent in pharmaceutical formulations .

Pain Management

The compound has been explored for its analgesic properties. In preclinical trials, it demonstrated efficacy comparable to traditional analgesics, indicating its potential use in pain management therapies .

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro and in vivo. This positions it as a candidate for developing anti-inflammatory medications .

Agricultural Applications

The compound's utility extends to agriculture, where it has been investigated for its protective effects against phytopathogenic microorganisms.

Fungicidal Properties

This compound has been identified as an effective fungicide. Research indicates that it can inhibit the growth of various fungal pathogens, making it a valuable asset in crop protection strategies .

Plant Growth Promotion

In addition to its fungicidal activity, the compound has been studied for its role in promoting plant growth under stress conditions. It enhances resistance to pathogens while supporting overall plant health .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |

| Pain Management | Comparable efficacy to traditional analgesics | |

| Anti-inflammatory Effects | Reduces inflammation markers | |

| Agricultural Applications | Fungicidal Properties | Inhibits growth of fungal pathogens |

| Plant Growth Promotion | Enhances resistance and supports health |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential for development into an antibiotic .

- Analgesic Properties : In a preclinical trial reported in Pharmacology Research, the compound was administered to animal models experiencing acute pain. The results showed a marked reduction in pain response compared to controls, suggesting it could be a viable alternative to opioids .

- Fungicidal Application : A field study conducted on crops treated with this compound revealed a significant decrease in fungal infections compared to untreated controls. This underscores its potential as a sustainable agricultural solution .

Mecanismo De Acción

The mechanism of action of N-Acetyl-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response. By inhibiting COX, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

N-Chloroacetyl-N-phenyl-2,6-dichloroaniline: Similar in structure but contains a chloroacetyl group instead of an acetyl group.

2,6-Dichlorodiphenylamine: Contains a diphenylamine structure with two chlorine atoms.

N-(2,6-Dimethylphenyl)chloroacetamide: Similar structure but with methyl groups instead of chlorine atoms.

Uniqueness

N-Acetyl-N-(2,6-dichlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring and its acetyl group, which confer distinct chemical and biological properties. Its ability to inhibit COX enzymes makes it a valuable compound in the development of anti-inflammatory drugs .

Actividad Biológica

N-Acetyl-N-(2,6-dichlorophenyl)acetamide, a derivative of 2,6-dichlorophenylacetamide, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₈Cl₂N₂O

- Molecular Weight : Approximately 202.05 g/mol

- Structure Characteristics : The compound features a dichlorophenyl group attached to an acetamide functional group, which influences its biological interactions significantly.

Antinociceptive Effects

Research indicates that derivatives of this compound exhibit notable antinociceptive properties. A study on related compounds demonstrated significant inhibition of abdominal constrictions in mice, suggesting potential applications in pain management.

| Compound | Inhibition (%) | ID50 (mg/kg) |

|---|---|---|

| Compound 6 | 91.6% | 1.22 |

| Acetaminophen | 38% | 125 |

| Acetylsalicylic Acid | 35% | 133 |

The results indicate that certain derivatives are significantly more effective than traditional analgesics like acetaminophen and acetylsalicylic acid .

Antimicrobial Activity

This compound has also been evaluated for its antibacterial activity. In a study assessing various acetamides, the compound exhibited potent antibacterial effects against multiple bacterial strains. The mechanism is primarily attributed to its ability to inhibit bacterial DNA replication by targeting the sliding clamp protein involved in DNA polymerase activity .

The biological activity of this compound can be attributed to several mechanisms:

- Adrenergic Receptor Modulation : Structural analogs have shown potential in modulating adrenergic receptors, which may contribute to their therapeutic effects in conditions such as hypertension and ADHD .

- Inhibition of Prostaglandin Biosynthesis : Similar compounds have demonstrated anti-inflammatory properties by inhibiting the synthesis of prostaglandins, which are mediators of inflammation .

- DNA Replication Inhibition : The compound's ability to interfere with DNA replication mechanisms in bacteria suggests a broader antimicrobial potential .

Case Studies and Research Findings

- Pain Management Study : A series of experiments using acetic acid-induced writhing tests revealed that N-acetyl derivatives provided significant pain relief compared to standard analgesics. This highlights the compound's potential as an alternative treatment for pain-related disorders .

- Antibacterial Evaluation : In vitro studies showcased that this compound demonstrated the highest activity against various bacterial strains compared to other synthesized derivatives. This positions it as a candidate for further development in antimicrobial therapies .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds indicate challenges with bioavailability and metabolism. Enhancing these properties could improve therapeutic efficacy in clinical settings .

Propiedades

IUPAC Name |

N-acetyl-N-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c1-6(14)13(7(2)15)10-8(11)4-3-5-9(10)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPQWEDVABNFEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=C(C=CC=C1Cl)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447747 | |

| Record name | Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91573-20-5 | |

| Record name | Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.